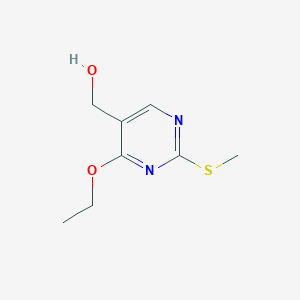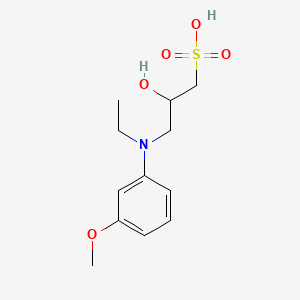![molecular formula C6H7N3 B13110226 2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)
2,3-Dihydroimidazo[1,2-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroimidazo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with α-haloketones under basic conditions, leading to the formation of the desired compound through cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-c]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated derivatives and nucleophiles like amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2,3-Dihydroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,3-dihydroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). The hydroxamic acid group in some derivatives chelates the essential catalytic zinc ion in the active site of HDAC, leading to enzyme inhibition . This dual inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells .
Comparación Con Compuestos Similares
- 2,3-Dihydroimidazo[1,2-c]quinazoline
- Imidazo[1,2-a]pyridine
- Pyrimido[1,2-a]benzimidazole
Comparison: Compared to these similar compounds, 2,3-dihydroimidazo[1,2-c]pyrimidine is unique due to its specific ring structure and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C6H7N3 |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
2,3-dihydroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-7-5-9-4-3-8-6(1)9/h1-2,5H,3-4H2 |
Clave InChI |
BGAATDBXIWFXMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=NC=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)



![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)

![2-(2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13110174.png)






